N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a combination of aromatic rings, a triazole moiety, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.
Coupling with the Aromatic Rings: The final step involves coupling the triazole-sulfanyl intermediate with the 2-chloro-5-(trifluoromethyl)phenyl and 4-phenyl-4H-1,2,4-triazol-3-yl groups under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K~2~CO~3~).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity and preventing cancer cell growth. The triazole and sulfanyl groups play a crucial role in this binding process.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
- 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[4-PHENYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is unique due to its combination of a triazole ring, a sulfanyl group, and multiple aromatic rings. This structure imparts specific chemical and biological properties that are not found in simpler compounds like 2-chloro-5-(trifluoromethyl)phenyl isocyanate or 2-chloro-5-(trifluoromethyl)pyridine.
Properties
Molecular Formula |
C22H15ClF3N5OS |
---|---|
Molecular Weight |
489.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H15ClF3N5OS/c23-17-7-6-15(22(24,25)26)12-18(17)28-19(32)13-33-21-30-29-20(14-8-10-27-11-9-14)31(21)16-4-2-1-3-5-16/h1-12H,13H2,(H,28,32) |
InChI Key |
UWZXOAIWJWFTQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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